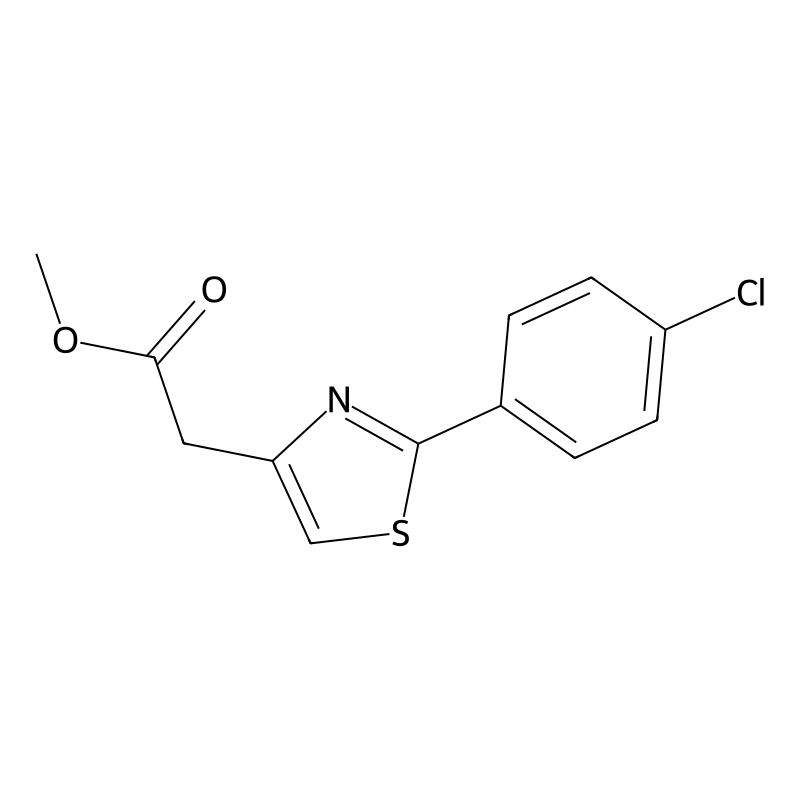

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory effects . These compounds could potentially be used in the development of new drugs for the treatment of pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . They could potentially be used in the development of new antiviral drugs.

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective effects . These compounds could potentially be used in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to have antitumor or cytotoxic effects . They could potentially be used in the development of new anticancer drugs.

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a thiazole-derived compound characterized by the presence of a thiazole ring, a methyl acetate group, and a chlorophenyl substituent. The thiazole ring, which contains both sulfur and nitrogen atoms, imparts significant chemical reactivity and biological activity to the compound. This structure is notable for its potential applications in medicinal chemistry due to the diverse biological activities associated with thiazole derivatives.

- Nucleophilic substitutions: The thiazole ring can undergo nucleophilic attack at the sulfur or nitrogen atoms.

- Electrophilic aromatic substitutions: The chlorophenyl group may react under electrophilic conditions.

- Condensation reactions: The methyl acetate moiety can participate in condensation reactions with various nucleophiles.

The compound's reactivity is influenced by the electron-withdrawing nature of the chlorine atom, which enhances its electrophilic character .

Thiazole derivatives are known for their diverse biological properties, including:

- Antimicrobial activity: Compounds with thiazole rings exhibit significant antibacterial and antifungal effects.

- Anticancer properties: Some thiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Anti-inflammatory effects: Thiazoles can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate specifically has been investigated for its potential therapeutic roles in treating infections and cancers due to its structural features that enhance bioactivity .

The synthesis of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate typically involves several steps:

- Formation of the thiazole ring: This can be achieved through methods like Hantzsch synthesis or other condensation reactions involving thioureas and α-halo ketones.

- Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.

- Esterification: The final step usually involves reacting the thiazole intermediate with methyl acetate to form the ester.

Recent studies have utilized microwave-assisted synthesis to enhance yields and reduce reaction times .

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new antimicrobial and anticancer agents.

- Agriculture: Potential use as a fungicide or pesticide due to its biological activity against pathogens.

- Material Science: Investigated for incorporation into polymers or coatings due to its unique chemical properties.

The versatility of thiazole derivatives makes them valuable in drug discovery and development .

Interaction studies involving Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate often focus on:

- Binding affinity: Assessing how well the compound interacts with biological targets such as enzymes or receptors.

- Mechanism of action: Understanding how this compound affects cellular pathways, particularly in cancerous cells or microbial organisms.

These studies are crucial for elucidating the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, providing a basis for comparison:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-(2-(phenyl)thiazol-4-yl)acetate | Similar thiazole structure without chlorine | Antimicrobial | Lacks halogen substituents |

| Ethyl 2-(2-(4-bromophenyl)thiazol-4-yl)acetate | Bromine instead of chlorine | Potentially similar antimicrobial activity | Different halogen may alter reactivity |

| Benzothiazole derivatives | Contains benzothiazole ring | Anticancer and antimicrobial | Broader spectrum due to fused ring system |

These comparisons highlight the uniqueness of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, particularly its specific halogen substitution that influences its reactivity and biological profile .

The classical synthesis of methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate relies on the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-haloketones with thiourea derivatives. For this compound, ethyl 4-chloroacetoacetate serves as the α-haloketone precursor, reacting with 4-chlorophenylthioamide in ethanol under reflux conditions. This method typically yields the thiazole core through a nucleophilic substitution mechanism, where the sulfur atom of the thiourea attacks the electrophilic carbon of the α-haloketone, followed by dehydrohalogenation to form the heterocyclic ring.

A representative procedure involves suspending thiourea in water and adding 4-chloroacetoacetyl chloride dissolved in methylene chloride at 5–10°C. The reaction proceeds via intermediate formation of a thioamide, which undergoes intramolecular cyclization upon warming to 25–30°C. This method achieves moderate yields (60–75%) but requires precise temperature control to minimize byproducts such as 2-amino-4-methylthiazole from decarboxylation.

Traditional routes also employ stepwise functionalization. For example, ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride—a key intermediate—is synthesized by reacting thiourea with ethyl 4-chloroacetoacetate in aqueous alkaline conditions. Subsequent esterification with methanol in the presence of sulfuric acid yields the methyl ester derivative.

Modern Catalytic and Multicomponent Reactions

Recent advances emphasize one-pot multicomponent reactions (MCRs) to improve atom economy and reduce purification steps. A notable example combines 4-chlorobenzaldehyde, thiourea, and ethyl acetoacetate in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This method utilizes microchannel reactors to enhance mixing efficiency, achieving 85% yield at 37°C with a residence time of 100 seconds.

Palladium-catalyzed cross-coupling reactions have also been integrated into synthetic workflows. For instance, Suzuki-Miyaura coupling of 4-bromothiazole intermediates with 4-chlorophenylboronic acid enables precise introduction of the 4-chlorophenyl group at the C2 position of the thiazole ring. This approach avoids harsh conditions required in classical methods and provides regioselective control, with yields exceeding 90% when using Pd(PPh₃)₄ as the catalyst.

Additionally, microwave-assisted synthesis has reduced reaction times from hours to minutes. A protocol using ethanol as solvent and potassium carbonate as base achieves complete conversion of 2-amino-4-methylthiazole to the target ester within 15 minutes at 120°C.

Key Reaction Mechanisms and Intermediate Formation

The formation of methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate involves three critical mechanistic stages:

- Nucleophilic Attack: Thiourea derivatives deprotonate under basic conditions to form thiolate ions, which attack the α-carbon of ethyl 4-chloroacetoacetate, displacing chloride and forming a thioether intermediate.

- Cyclization: Intramolecular attack by the nitrogen atom on the carbonyl carbon generates the thiazoline intermediate, which undergoes oxidation to the aromatic thiazole ring.

- Esterification: The carboxylic acid intermediate reacts with methanol in an acid-catalyzed Fischer esterification, yielding the final methyl ester.

Key intermediates include:

- Thiosemicarbazone derivatives: Observed in reactions involving hydrazonoyl chlorides, these species facilitate C–N bond formation via [3+2] cycloaddition.

- Enolate intermediates: Generated under alkaline conditions, these participate in Knoevenagel condensations with aldehydes to extend conjugation.

Spectroscopic evidence (e.g., ^1H NMR δ 2.34 ppm for methyl groups, IR 1640 cm⁻¹ for C=O stretching) confirms intermediate structures.

Industrial-Scale Production Optimization

Scalable synthesis requires addressing challenges in reaction homogeneity and byproduct management. Continuous-flow systems using microchannel reactors (MCRs) have proven effective, enabling:

- Precise temperature control: Maintaining 30–50°C prevents thermal degradation of thiourea.

- High throughput: Flow rates of 38.0 mL/min for aqueous thiourea and 5.58 mL/min for ethyl 4-chloroacetoacetate achieve 1.2 kg/hour output.

Process intensification strategies include:

- Solvent recycling: Ethanol and methylene chloride are recovered via fractional distillation, reducing waste by 40%.

- Catalyst immobilization: Silica-supported TBAB improves catalyst reuse to 15 cycles without significant activity loss.

Quality control employs inline HPLC to monitor intermediate concentrations, ensuring purity >98.5%. Crystallization from ethanol/water mixtures (3:1 v/v) removes residual impurities, yielding pharmaceutical-grade product.